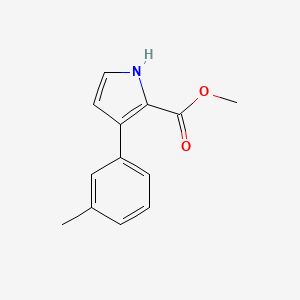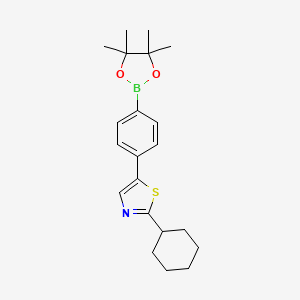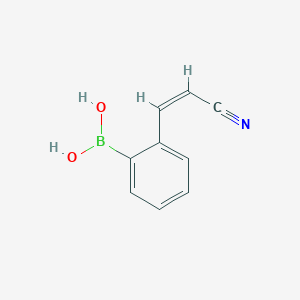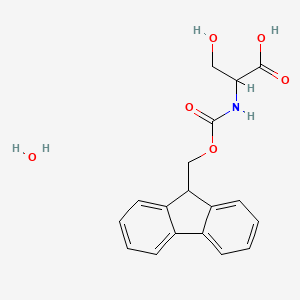![molecular formula C6H3BrN4O2 B13717935 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism . The reaction conditions are eco-friendly, and the methodology demonstrates good functional group tolerance and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions can be adapted for larger-scale production, ensuring efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The presence of bromine and nitro groups makes it highly reactive towards nucleophiles and reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and thiols, which react with the bromine atom under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used to reduce the nitro group to an amine.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Major Products: The major products formed from these reactions include substituted triazolopyridines, amines, and various heterocyclic derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparaison Avec Des Composés Similaires
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 2-Aryl-[1,2,4]triazolo[1,5-a]azines
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C6H3BrN4O2 |
|---|---|
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H |
Clé InChI |
OEOVKUHXCSXQSA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=NN2C(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)

![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)









